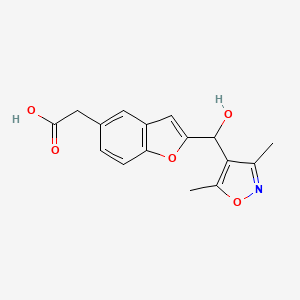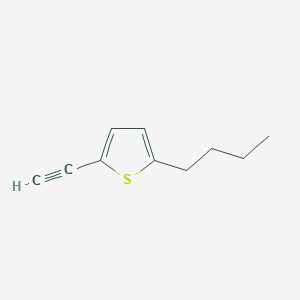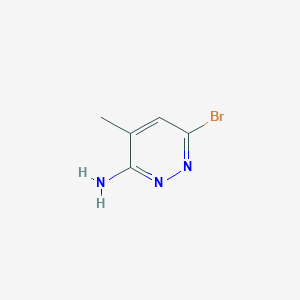![molecular formula C9H14BNO3 B13978189 [2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid CAS No. 1189546-01-7](/img/structure/B13978189.png)
[2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid typically involves the borylation of a pyridine derivative. One common method is the reaction of a halogenated pyridine with a boronic ester in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction proceeds through a palladium-catalyzed cross-coupling mechanism, resulting in the formation of the boronic acid derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid can undergo oxidation reactions to form corresponding boronic esters or alcohols. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reduction of this compound can lead to the formation of boron-containing alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles. This can lead to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products:
Oxidation: Boronic esters, alcohols.
Reduction: Boron-containing alcohols, hydrocarbons.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: [2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid is extensively used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This reaction is pivotal in forming carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of biologically active molecules
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it valuable in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid primarily involves its role as a reagent in cross-coupling reactions. In the Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the electronic properties of the pyridine ring, which can stabilize the intermediate species and enhance the reaction efficiency.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Pyridinylboronic acid
- 2-Methoxyphenylboronic acid
Comparison: Compared to phenylboronic acid and 4-pyridinylboronic acid, [2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid offers unique reactivity due to the presence of the methoxy-propyl group. This group can influence the electronic properties of the pyridine ring, potentially enhancing the compound’s reactivity in certain cross-coupling reactions. Additionally, the methoxy-propyl group can provide steric hindrance, which may affect the selectivity of the reactions.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, biological research, and industrial production. Its unique structure and reactivity make it a valuable tool in the development of new materials and biologically active molecules. The compound’s ability to participate in various chemical reactions and its role in cross-coupling reactions highlight its importance in modern chemistry.
Properties
CAS No. |
1189546-01-7 |
|---|---|
Molecular Formula |
C9H14BNO3 |
Molecular Weight |
195.03 g/mol |
IUPAC Name |
[2-(3-methoxypropyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H14BNO3/c1-14-6-2-3-9-7-8(10(12)13)4-5-11-9/h4-5,7,12-13H,2-3,6H2,1H3 |
InChI Key |
FPGCMPVHPVVLMG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)CCCOC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


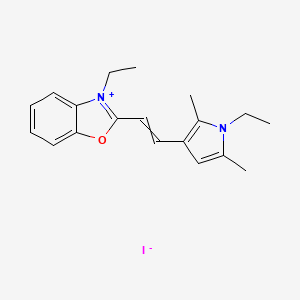
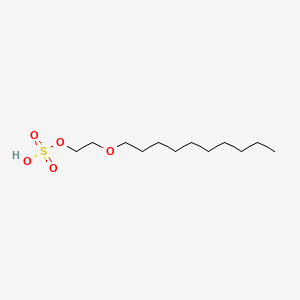


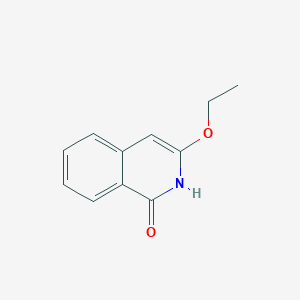
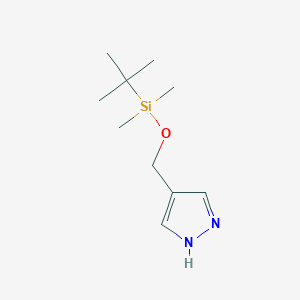
![7-cyclobutyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13978139.png)
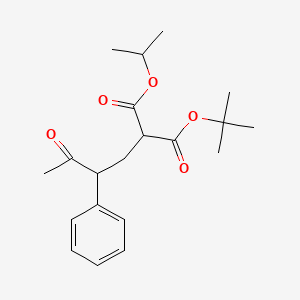
![1-(3-Phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B13978167.png)
![8-(Chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13978171.png)
![Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate](/img/structure/B13978182.png)
